molecular formula C11H10ClN3O2 B11866665 N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide

Cat. No.: B11866665
M. Wt: 251.67 g/mol
InChI Key: WSKZAJMRUPLSID-UHFFFAOYSA-N
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Description

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is a quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Quinazoline-based compounds represent a privileged scaffold in drug discovery, known for their diverse biological activities and presence in several clinically approved therapeutics . This compound serves as a valuable synthetic intermediate for researchers developing novel bioactive molecules, particularly in oncology. Quinazoline derivatives have demonstrated remarkable therapeutic potential across multiple disease areas. Extensive research has established their efficacy as anti-bacterial, anti-fungal, anti-inflammatory, anti-diabetic, and anti-tuberculosis agents . Notably, several FDA-approved anticancer drugs such as Erlotinib, Gefitinib, Lapatinib, Vandetanib, and Afatinib feature the quinazoline pharmacophore, highlighting the critical importance of this structural class in clinical medicine . The mechanism of action for quinazoline derivatives often involves targeted protein inhibition, with documented activity against thymidylate synthase, tyrosine kinase, and poly-(ADP-ribose) polymerase (PARP) . The specific substitution pattern on the quinazoline core, particularly at the 4, 6, and 7 positions, significantly influences biological activity and selectivity, making this compound a versatile building block for structure-activity relationship studies. Researchers utilize this acetamide-functionalized quinazoline to explore new chemical space in drug discovery, develop potential enzyme inhibitors, and create novel therapeutic candidates targeting various pathological conditions. The compound requires proper handling and storage under inert atmosphere at 2-8°C to maintain stability. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

N-(4-chloro-7-methoxyquinazolin-6-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c1-6(16)15-9-3-7-8(4-10(9)17-2)13-5-14-11(7)12/h3-5H,1-2H3,(H,15,16)

InChI Key

WSKZAJMRUPLSID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, acetone) improve reaction kinetics but necessitate strict moisture control. Chloroform is optimal for chlorination due to its low polarity and high boiling point.

Catalysis

DMF acts as a dual catalyst and solvent in chlorination, polarizing the C=O bond for nucleophilic attack by Cl⁻.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) resolves acetamide derivatives, while recrystallization from isopropyl alcohol enhances crystal purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Profile Biological Activity
This compound Quinazoline 4-Cl, 7-OCH₃, 6-NHCOCH₃ 251.67 Moderate (DMSO-soluble) Kinase inhibition (e.g., EGFR)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 2-NHCOCH₂(3-OCH₃Ph) ~366.0 Low (lipophilic) Antimicrobial/anticancer
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Quinazoline 6-NO₂, 7-OCH₃, 4-NH-(3-Cl-4-FPh) 335.45 Poor (aqueous media) EGFR inhibition
N-(6-Aminohexyl)acetamide Linear acetamide NH-(CH₂)₆-NH₂ 158.24 High (water-soluble) Drug delivery carrier

Key Observations:

Core Structure: The target compound’s quinazoline core contrasts with benzothiazole () and linear acetamide () derivatives. Quinazolines exhibit stronger π-π stacking in kinase binding pockets compared to benzothiazoles, which prioritize membrane penetration via lipophilic CF₃ groups . N-(6-Aminohexyl)acetamide () lacks aromaticity, favoring solubility over target specificity .

Substituent Effects: Chloro and Methoxy Groups: The 4-Cl and 7-OCH₃ groups in the target compound enhance electron-withdrawing effects, stabilizing interactions with kinase ATP-binding sites. In contrast, 6-NO₂ in ’s analog increases reactivity but raises genotoxicity concerns . Trifluoromethyl (CF₃): The CF₃ group in benzothiazole derivatives () enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Solubility: The target compound’s moderate solubility in DMSO aligns with typical quinazoline derivatives, whereas N-(6-Aminohexyl)acetamide’s high aqueous solubility suits formulation in hydrophilic delivery systems .

Functional and Pharmacological Differences

Kinase Inhibition vs. Antimicrobial Activity

  • This compound : Preferentially inhibits EGFR tyrosine kinase due to its planar quinazoline scaffold and hydrogen-bonding acetamide group .
  • Benzothiazole Derivatives (): Exhibit broader activity, including antimicrobial effects, attributed to the CF₃ group’s disruption of microbial membranes .

Metabolic Stability

  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (): The nitro group increases metabolic lability, leading to rapid clearance compared to the acetamide-containing target compound .

Biological Activity

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O2C_{11}H_{10}ClN_3O_2, with a molecular weight of approximately 237.67 g/mol. The compound features a quinazoline core with specific substitutions that enhance its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Quinazoline derivatives are well-known for their antitumor effects. Research indicates that this compound shows promising inhibitory activity against various cancer cell lines, particularly lung cancer cells (A549 and H1975) .
  • EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. In vitro studies demonstrate that it has a binding affinity comparable to established EGFR inhibitors .
  • Anti-inflammatory Properties : Quinazoline derivatives have also been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Binding Affinity : Studies indicate that the compound binds effectively to the active site of EGFR, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival .
  • Structure-Activity Relationship (SAR) : The presence of both chloro and methoxy groups in the compound enhances its lipophilicity and binding interactions, contributing to its biological efficacy compared to other quinazoline derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyCell LineIC50 (µM)Comparison DrugNotes
A549< 2.5ZorifertinibSuperior activity against drug-resistant cells
H1975< 2.5ZorifertinibEffective against mutant EGFR forms
VariousVariesGefitinibComparable efficacy in inhibiting cell growth

These findings underscore the potential of this compound as a candidate for further development in cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically begins with functionalized quinazoline precursors. For example, a chloro-substituted quinazoline core is modified via nucleophilic substitution or coupling reactions. Key steps include:

  • Introduction of the methoxy group at position 7 via alkylation or demethylation.
  • Acetamide linkage at position 6 using acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) in polar aprotic solvents (DMF, DMSO) .
  • Optimization involves monitoring reaction progress with TLC/HPLC and adjusting catalysts (e.g., Pd for cross-coupling) to improve yields (typically 2–5% in complex routes) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and acetamide integration. Aromatic protons in the quinazoline ring appear as distinct multiplets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 306.05 for C12H11ClN3O2) .
  • Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .

Q. What biological targets are associated with this compound in preliminary studies?

  • Methodology : Initial screens focus on kinase inhibition and antiproliferative activity. Protocols include:

  • Enzyme Assays : Testing against EGFR or VEGFR kinases using fluorescence-based assays (IC50 determination) .
  • Cell-Based Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (dose range: 1–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/methoxy positioning) influence the compound’s bioactivity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs:

  • Chloro at Position 4 : Enhances electrophilicity, improving kinase binding .
  • Methoxy at Position 7 : Increases solubility but may reduce membrane permeability. Analogues like 7-ethoxy show reduced potency, suggesting steric effects .
  • Acetamide vs. Ether Linkages : Acetamide improves metabolic stability over ester linkages in vivo .

Q. What are the key challenges in achieving high-purity this compound during synthesis?

  • Methodology :

  • Byproduct Formation : Chloro-quinazoline intermediates may undergo hydrolysis; mitigate via anhydrous conditions .
  • Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Impurity Effects : Compare batches via HPLC-MS; biological retesting after repurification .

Q. What strategies are used to study the compound’s interaction with cellular targets?

  • Methodology :

  • Molecular Docking : Simulations (AutoDock Vina) predict binding to EGFR’s ATP pocket (ΔG < -8 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd rates) .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., HER2) reveals binding modes .

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